(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoquinoline and trimethoxyphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4-dihydroisoquinoline under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
Scientific Research Applications
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s isoquinoline moiety can bind to specific sites on proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying signal transduction and other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid resuscitation and electrolyte replacement.
Uniqueness
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its combination of isoquinoline and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a wide range of interactions and applications, making it a valuable tool in both research and industrial contexts.
Properties
Molecular Formula |
C21H23NO4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO4/c1-24-18-12-15(13-19(25-2)21(18)26-3)8-9-20(23)22-11-10-16-6-4-5-7-17(16)14-22/h4-9,12-13H,10-11,14H2,1-3H3/b9-8+ |
InChI Key |
NQUCNDUILYDYCH-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C3C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C3C2 |
solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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